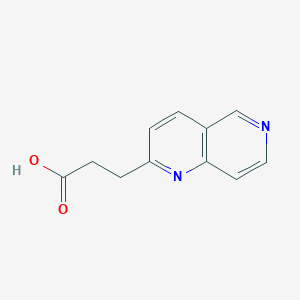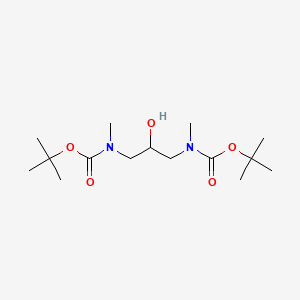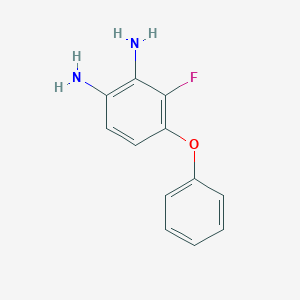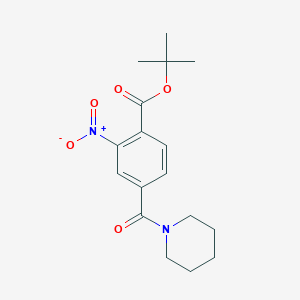
Methyl 2-fluoro-4-methoxycinnamate
Übersicht
Beschreibung
Methyl 2-fluoro-4-methoxycinnamate is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a fluorine atom and a methoxy group attached to the cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-methoxycinnamate typically involves the esterification of 2-Fluoro-4-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-fluoro-4-methoxycinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-4-methoxycinnamic acid.
Reduction: Formation of 2-Fluoro-4-methoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-4-methoxycinnamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-4-methoxycinnamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methoxycinnamic acid methyl ester: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluorocinnamic acid methyl ester: Lacks the methoxy group, which can influence its chemical properties and applications.
4-Fluorocinnamic acid methyl ester:
Eigenschaften
Molekularformel |
C11H11FO3 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
methyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3-7H,1-2H3 |
InChI-Schlüssel |
YUIHJWVNGQTMNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CC(=O)OC)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methoxy-ethyl)-methyl-amino]-but-2-ynoic acid](/img/structure/B8305292.png)





![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)






